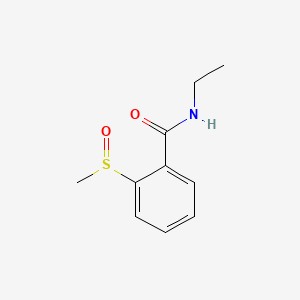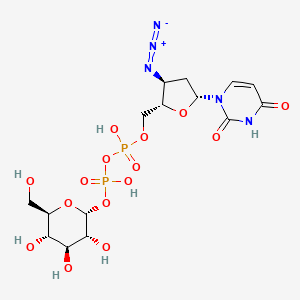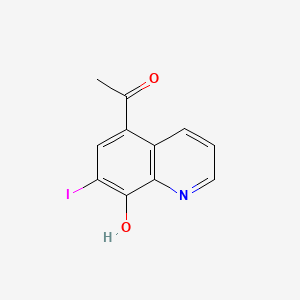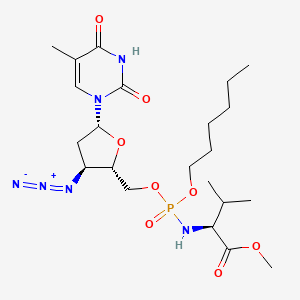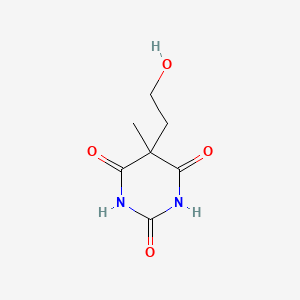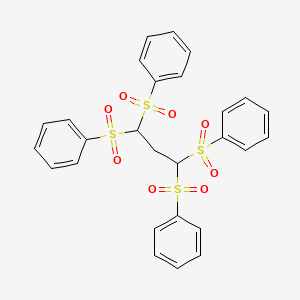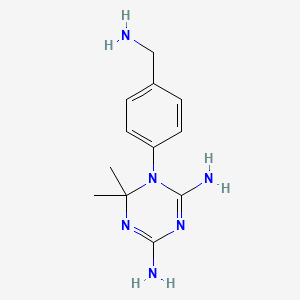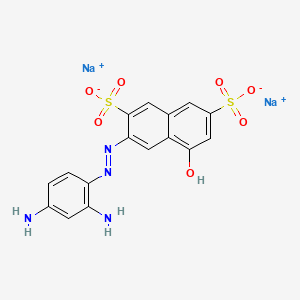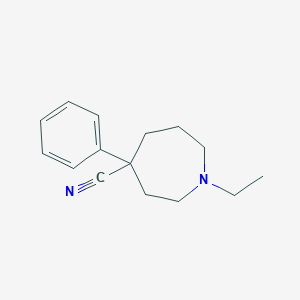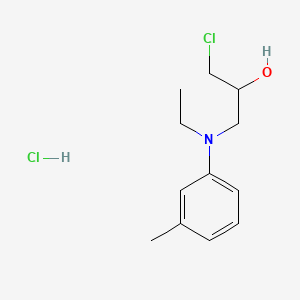
N,N-Dimethyl-2-(p-phenetidino)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/TX1451730 is a chemical compound that has garnered attention due to its unique properties and applications in various fields. This compound is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/TX1451730 involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. The reaction typically involves the use of catalysts to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of NIOSH/TX1451730 is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to ensure consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
NIOSH/TX1451730 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound, often under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions typically involve halogens or other nucleophiles, with conditions tailored to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound. Substitution reactions often result in the formation of new derivatives with altered chemical and physical properties.
Scientific Research Applications
NIOSH/TX1451730 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, aiding in the development of new chemical compounds and materials.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Medicine: NIOSH/TX1451730 is investigated for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: It finds applications in manufacturing processes, including the production of polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of NIOSH/TX1451730 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. These interactions are crucial for its effects in biological systems and its potential therapeutic applications.
Properties
CAS No. |
14982-35-5 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H20N2O2/c1-5-17-12-8-6-11(7-9-12)14-10(2)13(16)15(3)4/h6-10,14H,5H2,1-4H3 |
InChI Key |
HAEYICNCTYVYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




